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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768088 Get Quote

An In-depth Examination of a Potent PPARα Agonist

AM3102, also known as KDS-5104, is a synthetic analog of oleoylethanolamide (OEA), an

endogenous lipid that plays a significant role in satiety and energy homeostasis. As a potent

and hydrolysis-resistant agonist of the Peroxisome Proliferator-Activated Receptor alpha

(PPARα), AM3102 presents a valuable tool for researchers in the fields of metabolic disease,

neurobiology, and drug development. This technical guide provides a comprehensive overview

of the available data on AM3102, including its mechanism of action, quantitative biological

data, and detailed experimental protocols.

Core Compound Information
Parameter Value Reference

CAS Number 213182-22-0 N/A

Alternate Names

KDS-5104; N-[(1R)-2-hydroxy-

1-methylethyl-9Z-

octadecenamide

[1]

Molecular Formula C21H41NO2 [1]

Molecular Weight 339.60 g/mol [1]

Quantitative Biological Data
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The biological activity of AM3102 has been characterized through various in vitro and in vivo

assays, demonstrating its high potency and selectivity for PPARα.

Assay Parameter Value

PPARα Transcriptional Activity EC50 100 nM

In Vivo Feeding Latency

(Rodents)
ED50 2.4 mg/kg

Cannabinoid Receptor 1 (CB1)

Binding
Ki 33 µM

Cannabinoid Receptor 2 (CB2)

Binding
Ki 26 µM

Mechanism of Action: PPARα Signaling Pathway
AM3102 exerts its biological effects primarily through the activation of PPARα, a ligand-

activated transcription factor. The signaling cascade initiated by AM3102 binding to PPARα is a

key mechanism in the regulation of lipid metabolism and energy balance.

Upon binding by an agonist like AM3102, PPARα undergoes a conformational change and

forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the

nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response

Elements (PPREs) located in the promoter regions of target genes. This binding event recruits

coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation,

transport, and utilization, while simultaneously repressing genes involved in inflammatory

processes.
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Figure 1: AM3102-mediated PPARα signaling pathway.

Experimental Protocols
PPARα Transcriptional Activation Assay
This assay is designed to quantify the ability of a compound to activate the PPARα receptor,

leading to the transcription of a reporter gene. A common method involves the use of a

luciferase reporter system.

Methodology:

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, HepG2) is

cultured in appropriate media. The cells are then co-transfected with two plasmids:

An expression vector for the human or rodent PPARα.

A reporter plasmid containing a luciferase gene under the control of a promoter with

multiple PPREs.

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla

luciferase) is often included to normalize for transfection efficiency.

Compound Treatment: After an incubation period to allow for plasmid expression, the cells

are treated with varying concentrations of AM3102. A known PPARα agonist (e.g., WY-

14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative

control.
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Luciferase Assay: Following a defined incubation period with the compound, the cells are

lysed, and the luciferase activity is measured using a luminometer. The activity of the control

reporter is also measured.

Data Analysis: The raw luciferase units are normalized to the control reporter activity. The

normalized data is then plotted against the logarithm of the compound concentration, and the

EC50 value is determined using a sigmoidal dose-response curve fit.
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Figure 2: Workflow for a PPARα transcriptional activation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10768088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rodent Feeding Latency and Satiety Studies
These in vivo experiments are designed to assess the effect of a compound on food intake and

satiety in rodents.

Methodology:

Animal Acclimation: Rodents (typically rats or mice) are individually housed and acclimated

to the experimental conditions, including the diet and feeding schedule.

Fasting: Prior to the experiment, animals are fasted for a standardized period (e.g., 12-24

hours) to ensure a consistent motivation to eat. Water is typically available ad libitum.

Compound Administration: AM3102 is administered via an appropriate route (e.g.,

intraperitoneal injection, oral gavage) at various doses. A vehicle control group is also

included.

Food Presentation and Observation: At a set time after compound administration, pre-

weighed food is presented to each animal. The latency to the first meal, the duration of the

first meal, and the amount of food consumed over specific time intervals (e.g., 30 min, 1 hr, 2

hr, 4 hr, 24 hr) are meticulously recorded.

Data Analysis: The food intake and feeding latency are compared between the AM3102-

treated groups and the vehicle control group. The ED50 for the reduction in food intake or

the increase in feeding latency is calculated.

Cannabinoid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the cannabinoid receptors CB1

and CB2. A common method is a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor

are prepared from cultured cells or animal tissues. The protein concentration of the

membrane preparation is determined.

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
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A fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940).

The prepared cell membranes.

A range of concentrations of the test compound (AM3102).

For determining non-specific binding, a high concentration of a known non-radiolabeled

cannabinoid ligand is added to a set of wells.

Incubation: The plates are incubated at a specific temperature for a defined period to allow

the binding to reach equilibrium.

Separation and Scintillation Counting: The bound radioligand is separated from the unbound

radioligand, typically by rapid filtration through a glass fiber filter. The filters are then washed,

and the amount of radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The percentage of specific binding is plotted against the logarithm of the

test compound concentration. The IC50 (the concentration of the compound that inhibits 50%

of the specific binding of the radioligand) is determined from the resulting competition curve.

The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is

then calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data

for AM3102 are not extensively available in the public domain. However, as an analog of OEA,

it is designed to be resistant to enzymatic hydrolysis, which is a primary route of inactivation for

OEA. This resistance is expected to lead to a longer half-life and improved oral bioavailability

compared to its parent compound. Further studies are required to fully characterize the

pharmacokinetic profile of AM3102.

Conclusion
AM3102 is a valuable research compound for investigating the physiological roles of PPARα.

Its high potency, selectivity, and enhanced stability make it a superior tool compared to the
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endogenous ligand OEA for in vitro and in vivo studies. The data and protocols presented in

this guide are intended to provide researchers with a solid foundation for designing and

interpreting experiments utilizing this potent PPARα agonist. Further investigation into its

pharmacokinetic properties will be crucial for its potential development as a therapeutic agent..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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